

Application Notes and Protocols: AV-153 in HeLa Cell DNA Damage Studies

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Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

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These application notes provide a comprehensive overview of the use of **AV-153**, a 1,4-dihydropyridine derivative, in the study of DNA damage and repair in HeLa cells. The following sections detail the effects of **AV-153** on DNA integrity and repair pathways, and provide detailed protocols for relevant experimental assays.

Introduction

AV-153-Na is a compound belonging to the 1,4-dihydropyridine class of molecules, which has demonstrated notable antimutagenic and antioxidant properties.^{[1][2]} Research has indicated that **AV-153-Na** interacts with DNA, potentially through intercalation, particularly at the sites of single-strand breaks.^{[2][3]} In the context of human cervical adenocarcinoma (HeLa) cells, **AV-153-Na** has been shown to effectively reduce DNA damage induced by agents such as peroxynitrite.^{[1][2][4][5]} The primary mechanism of action for **AV-153** appears to be the modulation of DNA repair pathways, specifically the stimulation of base excision repair (BER).^{[1][2][4][5]} This document outlines the application of **AV-153** in HeLa cell DNA damage studies, presenting key findings and detailed experimental methodologies.

Data Presentation

The following tables summarize the quantitative and semi-quantitative data on the effects of **AV-153** on DNA repair activities in HeLa cells.

Table 1: Effect of **AV-153-Na** on Base Excision Repair (BER) Activity (Glyco-SPOT Assay)

This table presents semi-quantitative data derived from graphical representations of Glyco-SPOT assay results, showing the cleavage rate of various DNA lesions by HeLa cell extracts after treatment with **AV-153-Na**. The data indicates a time-dependent effect on the repair of specific DNA adducts.

DNA Lesion	Treatment Duration	Cleavage Rate (Arbitrary Units)
8-oxoguanine (8-oxoG)	Control	1.0
3 hours	1.5	
12 hours	2.0	
24 hours	2.5	
Abasic (AP) sites	Control	1.0
3 hours	1.8	
12 hours	2.2	
24 hours	2.8	
Alkylated bases	Control	1.0
3 hours	1.6	
12 hours	2.1	
24 hours	2.6	
Thymine glycol	Control	1.0
3 hours	0.7	
12 hours	0.5	
24 hours	0.4	

Note: The data in this table is an illustrative representation based on published graphical data and should be confirmed by direct experimental measurement.

Table 2: Representative Data from Comet Assay after **AV-153** Treatment

This table illustrates the expected quantitative outcomes from a Comet assay performed on HeLa cells treated with a DNA damaging agent and subsequently with **AV-153**. The "Tail Moment" is a common metric for DNA damage.

Treatment Group	Concentration	Mean Tail Moment (\pm SD)
Control (Untreated)	-	5.2 \pm 1.3
DNA Damaging Agent	100 μ M	45.8 \pm 5.1
DNA Damaging Agent + AV-153	100 μ M + 10 μ M	22.1 \pm 3.5
DNA Damaging Agent + AV-153	100 μ M + 50 μ M	15.7 \pm 2.8
AV-153 alone	50 μ M	6.1 \pm 1.5

Note: This table presents hypothetical data based on the reported protective effects of **AV-153**. Actual values will vary depending on the specific DNA damaging agent, concentrations, and incubation times used.

Table 3: Expected Results from Western Blot Analysis of DNA Damage Markers

This table shows the anticipated changes in the expression of key DNA damage marker proteins, γ H2AX and p53, in HeLa cells following treatment with a DNA damaging agent and **AV-153**.

Treatment Group	γ H2AX (Fold Change vs. Control)	p53 (Fold Change vs. Control)
Control (Untreated)	1.0	1.0
DNA Damaging Agent	8.5	3.2
DNA Damaging Agent + AV-153	3.7	1.8
AV-153 alone	1.1	1.2

Note: This table illustrates expected trends. The regulation of p53 in HeLa cells is complex due to the presence of HPV E6 oncoprotein, which promotes p53 degradation. Observed changes in p53 levels should be interpreted in this context.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Alkaline Comet Assay for DNA Damage Assessment

This protocol is for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites in individual HeLa cells.

Materials:

- HeLa cells
- AV-153
- DNA damaging agent (e.g., H_2O_2 , Peroxynitrite)
- Phosphate-Buffered Saline (PBS), Ca^{2+} and Mg^{2+} free
- Low Melting Point Agarose (LMA)
- Normal Melting Point Agarose (NMA)

- Comet slides or pre-coated microscope slides
- Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.
- Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13.
- Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
- DNA stain (e.g., SYBR® Green, Propidium Iodide)
- Horizontal gel electrophoresis tank
- Fluorescence microscope with appropriate filters
- Image analysis software for Comet scoring

Procedure:

- Cell Culture and Treatment:
 - Culture HeLa cells to ~80% confluence.
 - Treat cells with the desired concentrations of **AV-153** and/or a DNA damaging agent for the specified duration. Include appropriate vehicle controls.
- Slide Preparation:
 - Prepare a 1% NMA solution in PBS and coat clean microscope slides. Let them dry completely.
- Cell Embedding:
 - Harvest and resuspend treated HeLa cells in ice-cold PBS at a concentration of 1×10^5 cells/mL.
 - Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA (at 37°C).

- Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
- Solidify the agarose by placing the slides at 4°C for 10 minutes.
- Cell Lysis:
 - Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
- DNA Unwinding:
 - Gently rinse the slides with distilled water.
 - Place the slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Electrophoresis Buffer until the slides are covered.
 - Let the DNA unwind for 20-40 minutes at 4°C in the dark.
- Electrophoresis:
 - Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
- Neutralization and Staining:
 - Carefully remove the slides from the tank and gently wash them three times with Neutralization Buffer for 5 minutes each.
 - Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
- Visualization and Analysis:
 - Visualize the comets using a fluorescence microscope.
 - Capture images and analyze at least 50-100 comets per slide using image analysis software to determine the tail moment or other relevant parameters.

Glyco-SPOT Assay for Base Excision Repair Activity

This assay measures the activity of DNA glycosylases in cell extracts.

Materials:

- HeLa cells
- **AV-153**
- Cell lysis buffer for protein extraction (non-denaturing)
- Protein quantification assay (e.g., BCA assay)
- Glyco-SPOT assay kit (containing DNA substrates with specific lesions)
- Reaction buffer
- Stop solution
- 96-well plate reader

Procedure:

- Cell Treatment and Lysate Preparation:
 - Treat HeLa cells with **AV-153** for the desired time points.
 - Harvest the cells and prepare whole-cell extracts using a non-denaturing lysis buffer.
 - Determine the protein concentration of the lysates.
- Assay Performance:
 - Follow the specific instructions of the Glyco-SPOT assay kit. Typically, this involves:
 - Adding a defined amount of cell lysate to wells of a 96-well plate pre-coated with specific DNA lesion substrates.
 - Incubating the plate at 37°C for a specified time to allow the DNA glycosylases in the lysate to cleave the damaged bases.

- Detection:
 - Stop the reaction by adding the stop solution.
 - Measure the signal (e.g., fluorescence or colorimetric) using a plate reader. The signal intensity is proportional to the glycosylase activity.
- Data Analysis:
 - Calculate the cleavage rate for each lesion based on the signal intensity and normalize to the protein concentration of the lysate.

ExSy-SPOT Assay for Excision/Synthesis Repair

This assay evaluates the overall efficiency of the base excision repair pathway, including the synthesis step.

Materials:

- Similar materials as the Glyco-SPOT assay, but the kit will contain substrates and reagents to detect the DNA synthesis step (e.g., labeled nucleotides).

Procedure:

- Cell Treatment and Lysate Preparation:
 - Prepare cell lysates from **AV-153**-treated and control HeLa cells as described for the Glyco-SPOT assay.
- Assay Performance:
 - The principle is similar to the Glyco-SPOT assay, but after the excision of the damaged base, the assay measures the incorporation of labeled nucleotides during the DNA synthesis step of BER.
 - Follow the manufacturer's protocol for the ExSy-SPOT assay kit.
- Detection and Analysis:

- Measure the incorporation of the label, which reflects the efficiency of the complete excision and synthesis repair process.
- Analyze the data to determine the effect of **AV-153** on the overall BER pathway.

Western Blot for γH2AX and p53

This protocol is for the detection and semi-quantification of the DNA damage markers γH2AX (phosphorylated H2AX) and p53.

Materials:

- HeLa cells
- **AV-153**
- DNA damaging agent
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-γH2AX, anti-p53, anti-β-actin or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

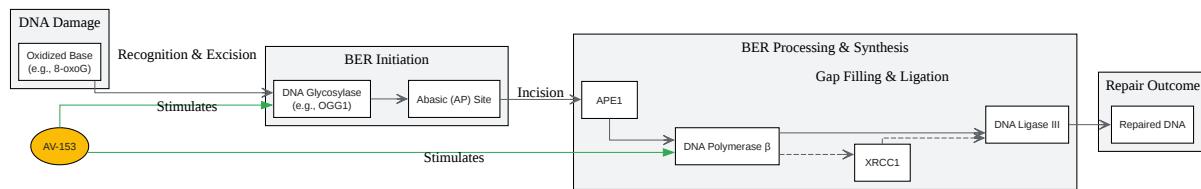
Procedure:

- Cell Treatment and Lysis:
 - Treat HeLa cells as described in the Comet assay protocol.
 - Lyse the cells in RIPA buffer.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti- γ H2AX or anti-p53) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis:
 - Perform densitometry analysis on the protein bands using image analysis software.

- Normalize the band intensity of the target proteins to the loading control (e.g., β -actin).

Visualizations

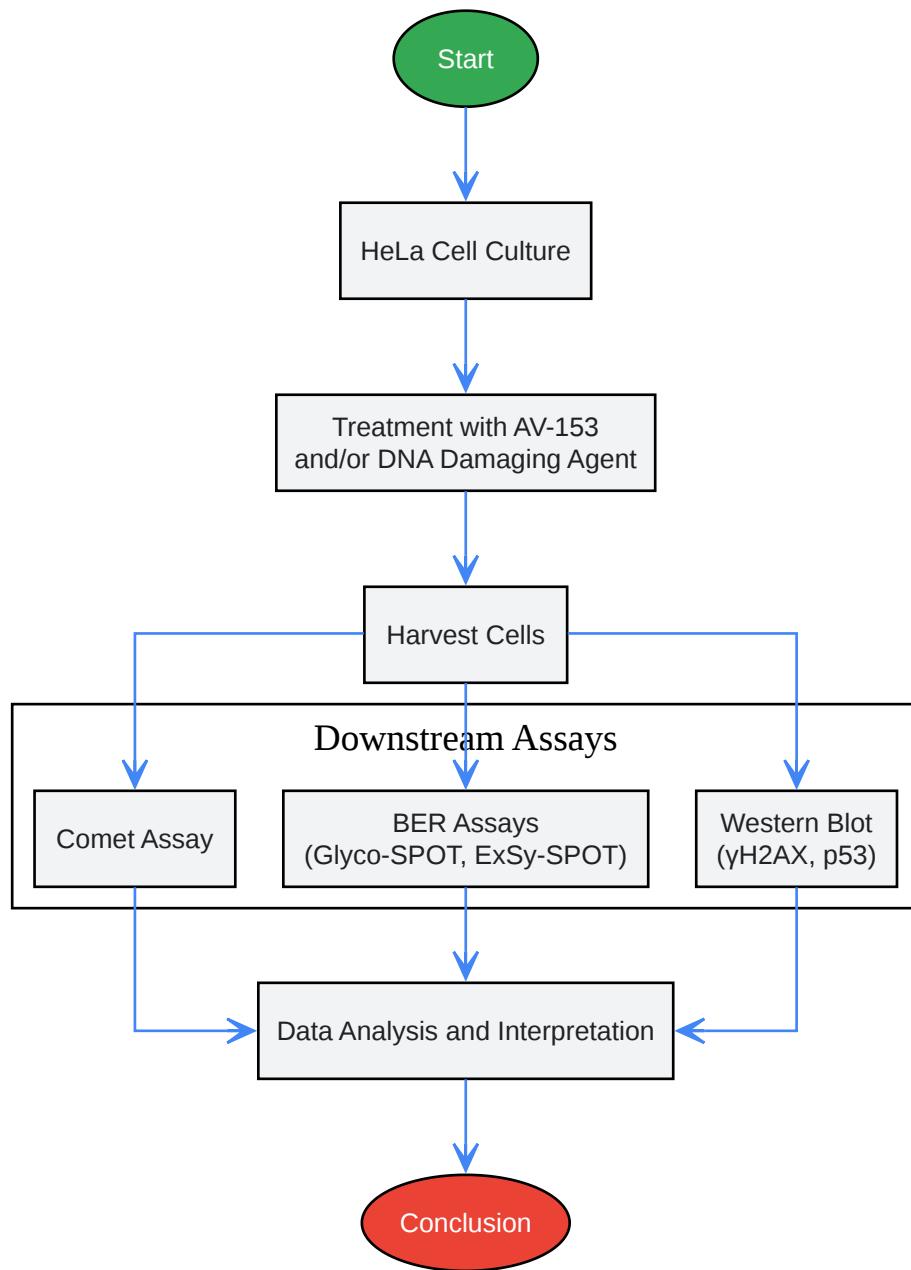
Signaling Pathway



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Caption: AV-153 stimulates the Base Excision Repair (BER) pathway.

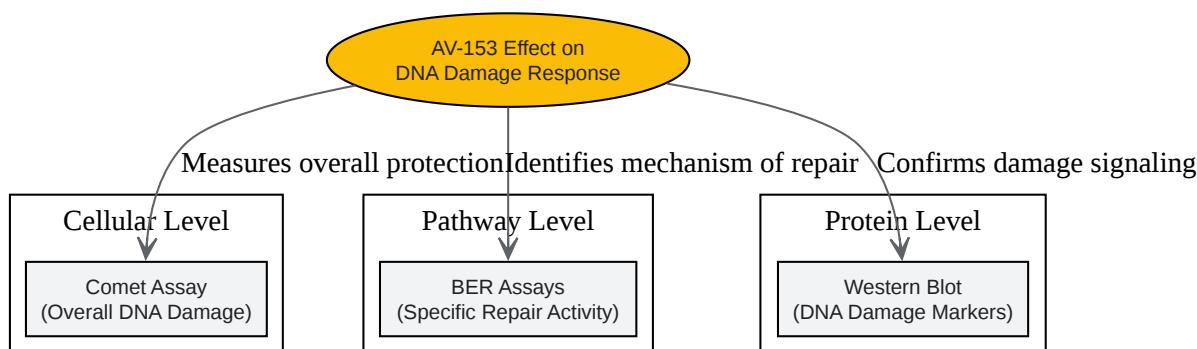
Experimental Workflow



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Caption: Workflow for studying AV-153's effects on DNA damage in HeLa cells.

Logical Relationship of Assays

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Caption: Interrelation of assays to elucidate **AV-153**'s mechanism.

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